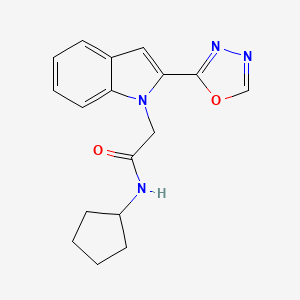

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide is a heterocyclic compound that features both an indole and an oxadiazole ring. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized from acylhydrazides and carbon disulfide in an alcoholic alkaline solution, followed by acidification . The indole ring can be introduced through a cyclization reaction involving appropriate precursors. The final step involves coupling the oxadiazole-indole intermediate with cyclopentylacetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

化学反应分析

Types of Reactions

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

科学研究应用

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

作用机制

The mechanism of action of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide involves its interaction with various molecular targets. The oxadiazole ring can act as an electron-withdrawing group, enhancing the compound’s ability to bind to enzymes and receptors. This binding can inhibit the activity of enzymes such as thymidylate synthase and topoisomerase II, leading to antiproliferative effects in cancer cells . Additionally, the indole ring can interact with nucleic acids and proteins, further contributing to the compound’s biological activity.

相似化合物的比较

Similar Compounds

1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antibacterial and anticancer properties.

Indole derivatives: Compounds containing the indole ring are known for their wide range of biological activities, including anti-inflammatory and anticancer effects.

Uniqueness

The uniqueness of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide lies in its combined structure of both oxadiazole and indole rings. This dual functionality allows it to interact with multiple biological targets, potentially leading to synergistic effects that enhance its therapeutic potential.

生物活性

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide is a complex organic compound that integrates an oxadiazole ring and an indole moiety, which are known for their diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the oxadiazole and indole structures enhances its potential as a pharmacological agent.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The mechanism of action is believed to involve interference with biofilm formation and inhibition of specific microbial enzymes. For instance, studies have shown that certain oxadiazole derivatives outperform traditional antibiotics like ciprofloxacin in antimicrobial efficacy against various strains of bacteria .

Anticancer Properties

The compound's structure suggests potential anticancer activity due to the ability of indole derivatives to interact with cellular pathways involved in cancer progression. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Compounds containing oxadiazole and indole moieties have also been investigated for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various oxadiazole derivatives, including those structurally related to this compound. Results indicated that certain derivatives exhibited higher activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics .

Table 1: Antimicrobial Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Ciprofloxacin | 16 µg/mL |

| Compound A | 8 µg/mL |

| Compound B | 4 µg/mL |

Study 2: Cytotoxicity Assessment

In cytotoxicity studies involving various cancer cell lines (e.g., A549 lung cancer cells), certain oxadiazole derivatives demonstrated significant cytotoxic effects. The viability of cancer cells was assessed after treatment with different concentrations of the compounds.

Table 2: Cytotoxicity Results

| Dose (µM) | Cell Viability (%) |

|---|---|

| 200 | 68 |

| 100 | 79 |

| 50 | 97 |

| 25 | 103 |

These results indicate that lower concentrations can enhance cell viability in some cases while exhibiting toxicity at higher doses.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the oxadiazole ring may play a critical role in binding to target enzymes or receptors within microbial or cancerous cells, thereby modulating their activity. This interaction could lead to either inhibition or activation of specific biological pathways crucial for cell survival and proliferation .

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide?

The synthesis involves multi-step reactions, including indole core formation, oxadiazole ring cyclization, and amide coupling. Critical parameters include:

- Temperature control : Excessive heat can degrade intermediates (e.g., indole derivatives) .

- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency for oxadiazole formation .

- Catalysts : Sodium hydride or copper sulfate may accelerate coupling steps .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies indole, oxadiazole, and cyclopentyl groups via characteristic shifts (e.g., indole NH ~10 ppm, oxadiazole C=O ~160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected for C17H17N4O2) .

- HPLC : Purity >95% is validated using reverse-phase C18 columns with UV detection at 254 nm .

Q. How are preliminary biological activities evaluated for this compound?

- In vitro assays : Cytotoxicity (MTT assay) against cancer cell lines (e.g., IC50 values) and antimicrobial activity (MIC) via broth microdilution .

- Target binding : Fluorescence polarization assays measure affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Modular substitutions : Replace the cyclopentyl group with bulkier substituents (e.g., adamantyl) to enhance hydrophobic interactions with enzyme pockets .

- Oxadiazole modifications : Introduce electron-withdrawing groups (e.g., -Cl) to stabilize π-π stacking with aromatic residues in biological targets .

- Pharmacophore mapping : Use X-ray crystallography or docking simulations (AutoDock Vina) to identify critical binding motifs .

Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal validation : Confirm results using alternative methods (e.g., apoptosis via flow cytometry vs. caspase-3 ELISA) .

- Metabolic stability : Test compound integrity post-incubation using LC-MS to rule out degradation artifacts .

Q. What computational strategies support the design of derivatives with enhanced pharmacokinetic properties?

- ADME prediction : Tools like SwissADME predict logP (<5), solubility (>50 μM), and CYP450 inhibition risks .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability .

- QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity data to guide synthetic priorities .

属性

IUPAC Name |

N-cyclopentyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c22-16(19-13-6-2-3-7-13)10-21-14-8-4-1-5-12(14)9-15(21)17-20-18-11-23-17/h1,4-5,8-9,11,13H,2-3,6-7,10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFNABDUXJMAAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。